molecular formula C21H25N3O5S B2859612 N-(3-acetylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251680-80-4

N-(3-acetylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2859612
CAS RN: 1251680-80-4
M. Wt: 431.51
InChI Key: YWHSUWHULSZRLR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anti-enzymatic Potential

A study focused on the synthesis, characterization, and pharmacological evaluation of various acetamide derivatives, including 1,3,4-oxadiazole and other related compounds, revealed their antibacterial and anti-enzymatic potential. These compounds showed notable inhibitory activity against certain strains of gram-negative and gram-positive bacteria, indicating their potential application in developing new antibacterial agents. The enzyme inhibition studies revealed low potential against the lipoxygenase (LOX) enzyme, providing insights into their specificity and possible therapeutic applications (Nafeesa et al., 2017).

Synthesis and Evaluation for Antibacterial Activity

Another study elaborated on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds were evaluated for their antibacterial potentials, highlighting the importance of such derivatives in combating bacterial infections. The study found that certain compounds exhibited significant inhibitory activity against a range of bacterial strains, including Salmonella typhi and Escherichia coli, suggesting their utility in developing novel antibacterial therapies (Iqbal et al., 2017).

Enzyme Inhibitory Activities

Research on N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives demonstrated their potential in inhibiting acetylcholinesterase and butyrylcholinesterase (AChE and BChE) enzymes, as well as lipoxygenase (LOX) enzymes. These findings suggest the applicability of such compounds in the development of treatments for conditions associated with enzyme dysregulation, offering a foundation for further pharmacological exploration (Khalid et al., 2014).

Molecular Docking and Computational Studies

A study on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking to investigate the reactivity and potential therapeutic applications of sulfonamide derivatives. This research underscores the versatility of acetamide and sulfonamide derivatives in addressing various diseases, including their potential role in developing treatments against emerging viral infections like COVID-19 (Fahim & Ismael, 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the 5-HT6 receptor (5-HT6R) . The 5-HT6R is a member of the serotonin receptor family and is known to be involved in cognitive function .

Mode of Action

The compound acts as a 5-HT6R antagonist . Antagonists are substances that block or suppress the action of a receptor. In this case, the compound binds to the 5-HT6R, preventing serotonin from activating the receptor .

Biochemical Pathways

The antagonism of the 5-HT6R by the compound leads to an increase in the levels of glutamate and acetylcholine in the brain . These neurotransmitters are associated with learning and memory . Therefore, the compound’s action on the 5-HT6R can potentially improve cognitive function.

Result of Action

The molecular and cellular effects of the compound’s action involve changes in neurotransmitter levels in the brain. By blocking the 5-HT6R, the compound increases the levels of glutamate and acetylcholine . This can lead to improved cognitive function, making the compound potentially useful in the treatment of disorders characterized by cognitive decline.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-8-11-24(12-9-15)30(28,29)19-7-4-10-23(21(19)27)14-20(26)22-18-6-3-5-17(13-18)16(2)25/h3-7,10,13,15H,8-9,11-12,14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHSUWHULSZRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

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